1,2-Pentadiene, 1-bromo-4,4-dimethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

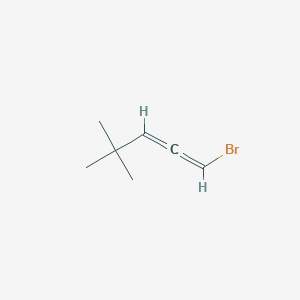

1,2-Pentadiene, 1-bromo-4,4-dimethyl- is an organic compound with the molecular formula C7H11Br. It is a derivative of pentadiene, where a bromine atom is attached to the first carbon and two methyl groups are attached to the fourth carbon. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Pentadiene, 1-bromo-4,4-dimethyl- can be synthesized through the bromination of 1,2-pentadiene. The reaction typically involves the addition of bromine (Br2) to 1,2-pentadiene under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the pentadiene, resulting in the formation of the bromo derivative .

Industrial Production Methods

Industrial production of 1,2-Pentadiene, 1-bromo-4,4-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Pentadiene, 1-bromo-4,4-dimethyl- undergoes various chemical reactions, including:

Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the double bond. For example, it can react with hydrogen halides (HX) to form haloalkanes.

Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles through nucleophilic substitution reactions (S_N2 mechanism).

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

Hydrogen Halides (HX): Used in electrophilic addition reactions to form haloalkanes.

Nucleophiles (e.g., OH-, CN-): Used in nucleophilic substitution reactions to replace the bromine atom.

Oxidizing Agents (e.g., KMnO4, CrO3): Used in oxidation reactions to form various oxidized products.

Reducing Agents (e.g., LiAlH4, NaBH4): Used in reduction reactions to form reduced products.

Major Products Formed

Haloalkanes: Formed through electrophilic addition of hydrogen halides.

Substituted Alkenes: Formed through nucleophilic substitution reactions.

Oxidized Products: Formed through oxidation reactions.

Reduced Products: Formed through reduction reactions.

Wissenschaftliche Forschungsanwendungen

1,2-Pentadiene, 1-bromo-4,4-dimethyl- has several scientific research applications, including:

Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

Material Science: Utilized in the development of new materials with specific properties.

Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Chemical Reactions Studies: Used as a model compound to study reaction mechanisms and kinetics

Wirkmechanismus

The mechanism of action of 1,2-Pentadiene, 1-bromo-4,4-dimethyl- involves its reactivity towards electrophiles and nucleophiles. The presence of the double bond and the bromine atom makes it susceptible to electrophilic addition and nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking the electrophile and forming a carbocation intermediate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Pentadiene: A similar compound without the bromine and methyl groups.

1-Bromo-2-pentene: A similar compound with a bromine atom attached to the second carbon.

4,4-Dimethyl-1-pentene: A similar compound with two methyl groups attached to the fourth carbon

Uniqueness

1,2-Pentadiene, 1-bromo-4,4-dimethyl- is unique due to the combination of the bromine atom and the two methyl groups, which influence its reactivity and chemical properties. This unique structure allows it to participate in a variety of chemical reactions, making it valuable in organic synthesis and research .

Biologische Aktivität

1,2-Pentadiene, 1-bromo-4,4-dimethyl- (CAS Number: 100207-07-6) is a compound with notable chemical properties and potential biological activities. This article reviews its synthesis, chemical characteristics, and biological activity based on diverse research findings.

1,2-Pentadiene, 1-bromo-4,4-dimethyl- has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H11Br |

| Molecular Weight | 175.066 g/mol |

| Density | 1.17 g/cm³ |

| Boiling Point | 161.4 °C |

| Flash Point | 61.1 °C |

| LogP | 3.096 |

These properties indicate that the compound is a brominated diene with a relatively high boiling point and moderate hydrophobicity, suggesting potential interactions with biological membranes.

Synthesis

The synthesis of 1,2-Pentadiene, 1-bromo-4,4-dimethyl- can be achieved through various methods including halogenation of diene precursors. Specific synthetic routes have not been extensively documented in the literature but are generally aligned with standard organic synthesis techniques for diene compounds.

Antimicrobial Activity

Brominated compounds often demonstrate antimicrobial properties. The introduction of bromine into organic molecules can enhance their reactivity and bioactivity against bacteria and fungi. A review of similar compounds suggests that they may act as effective agents against a range of microbial pathogens .

Neuroprotective Effects

The neuroprotective potential of compounds structurally similar to 1,2-Pentadiene has been noted in literature focusing on their ability to inhibit cholinesterases and amyloid beta aggregation. These activities are crucial in the context of neurodegenerative diseases such as Alzheimer's . While specific studies on the neuroprotective effects of this compound are sparse, its structural characteristics imply possible beneficial effects.

Case Studies

A case study involving a derivative of a similar brominated diene demonstrated significant inhibition of tumor growth in vitro and in vivo models. The compound was found to interact with cellular pathways involved in apoptosis and proliferation control . Another study focused on the synthesis and biological evaluation of related compounds showed promising results in inhibiting cancer cell growth through targeted receptor inhibition .

Eigenschaften

InChI |

InChI=1S/C7H11Br/c1-7(2,3)5-4-6-8/h5-6H,1-3H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDKVCJBHLHDOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=C=CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143008 |

Source

|

| Record name | 1,2-Pentadiene, 1-bromo-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100207-07-6 |

Source

|

| Record name | 1,2-Pentadiene, 1-bromo-4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100207076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Pentadiene, 1-bromo-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.